Home > Products > Building Blocks P3734 > H-Arg(Tos)-OH
H-Arg(Tos)-OH - 4353-32-6

H-Arg(Tos)-OH

Catalog Number: EVT-248965
CAS Number: 4353-32-6
Molecular Formula: C13H20N4O4S
Molecular Weight: 328.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nα-Tosyl-L-arginine (H-Arg(Tos)-OH) is a derivative of L-arginine, a proteinogenic amino acid crucial for various biological processes. In H-Arg(Tos)-OH, the guanidino group of the arginine side chain is protected with a tosyl (toluene sulfonyl) group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions during peptide chain assembly [, , , ].

H-Ser-(Ser2, Gly3, Val, Tyr, Arg14·1)-Tyr-OH

  • Compound Description: This peptide, referred to as G-I, is a component of galline, a protamine isolated from rooster sperm nuclei. It has a molecular weight of 2,908 as hydrochloride and exhibits a distinct amino acid composition [].
  • Relevance: G-I's structure, although significantly larger, contains an arginine residue, highlighting the diverse peptide structures incorporating this amino acid, like H-Arg(Tos)-OH [].

H-Ala-Arg-Tyr-(Ar2, Ser, Gly)-(Thr, Ser7, Pro2, Gly2, Tyr, Arg20·1)-Ala-Arg-Arg-OH

  • Compound Description: Identified as G-V, this peptide represents another component of galline, a protamine found in rooster sperm nuclei. With a molecular weight of 6,274 as hydrochloride, it demonstrates a more complex structure compared to G-I [].
  • Relevance: G-V, similar to H-Arg(Tos)-OH, contains arginine residues, emphasizing the importance of this amino acid in various peptide sequences and its potential role in protein-DNA interactions within the sperm nucleus [].

Z-Thr-Lys(Z)-Pro-Arg(Tos)-OH

  • Compound Description: This protected tetrapeptide serves as a precursor in the synthesis of tuftsin, a phagocytosis-stimulating peptide. The presence of protecting groups like Z and Tos allows for controlled synthesis and deprotection steps [].
  • Relevance: This compound shares a common structural element with H-Arg(Tos)-OH: the presence of a tosyl (Tos) protecting group on the arginine residue. This highlights the use of similar protecting group strategies in peptide synthesis [].

X-Cys-Thr-Lys-Ser-Asn-Pro-Pro-Gln-Cys-Y (Ia: X = Ac, Y = NH2; Ib: X = H, Y = OH)

  • Compound Description: These two heterodetic cyclic nonapeptides, Ia and Ib, are synthetic fragments mimicking residues 14-22 of the Bowman-Birk inhibitor. They were synthesized to study their inhibitory activity on trypsin, a serine protease [].
  • Relevance: While lacking a direct structural similarity to H-Arg(Tos)-OH, these peptides are relevant because they demonstrate the synthesis and study of peptide fragments for understanding protease inhibitor activity. This approach is crucial for developing targeted therapies and understanding biological processes involving proteases, which may also involve arginine-containing substrates like H-Arg(Tos)-OH [].

Boc-Phe-Leu-NHCH(R)CO-NH2 (R: side chain of Gly, Leu, Phe, Asp(OBzl), or Arg(Tos))

  • Compound Description: This series of tripeptide amides serves as precursors for synthesizing dimeric peptides cross-linked with 2-substituted gem-diamines. The variable R group introduces structural diversity, allowing exploration of different cross-linking functionalities [, ].
  • Relevance: One variant in this series incorporates H-Arg(Tos)-OH as part of the R side chain, showcasing its utility in building diverse peptide structures. This approach allows for the investigation of structure-activity relationships in peptides, particularly those designed for dimerization or conjugation [, ].

Ddz-Phe-Val-Asn(Mbh)-Gln(Mbh)-His(Dnp)-Leu-Cys(Acm)-Gly-OH [I], Ddz-Ser(But)-His(Dnp)-Leu-Val-Glu-(OBut)-Ala-OH [II], Ddz-Leu-Tyr(But)-Leu-Val-Cys(Mbzl)-Gly-OH [III], Ddz-Glu(OBut)-Arg(Tos)-Gly-OH [IV], Ddz-Phe-Phe-Tyr(But)-thr(But)-Pro-Lys(Z)-Thr(But)-OH [V]

  • Compound Description: These five protected peptide fragments, labeled I-V, represent segments of the human insulin B chain. The use of various protecting groups like Ddz, Mbh, Dnp, But, Acm, Mbzl, and Z allows for controlled synthesis and eventual assembly of the complete B chain [].
  • Relevance: Fragment IV within this set incorporates H-Arg(Tos)-OH, demonstrating its use in constructing biologically relevant peptides. This highlights the importance of arginine and its protected derivatives in the synthesis of complex peptides with therapeutic potential, such as insulin [].

H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH and H-Thr-Asn-Val-Val-OH

  • Compound Description: These peptides correspond to the amino acid sequences 41-49 and 60-63 of eglin c, respectively. Eglin c is a potent inhibitor of several serine proteases, including human leukocyte elastase, cathepsin G, porcine pancreatic elastase, and α-chymotrypsin [].
  • Relevance: The first peptide, H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH, contains an arginine residue, similar to H-Arg(Tos)-OH. The presence of arginine in both molecules highlights the significance of this amino acid in the structure and function of various peptides, including protease inhibitors. The study of these peptides contributes to a better understanding of the structure-activity relationship of protease inhibitors, which is essential for developing new therapeutic agents [].

Z(OMe)-Asp(OBzl)-Glu(OBzl)-Gly-OH (I), Z(OMe)-Pro-Tyr-Lys(Z)-Met-NHNH2 (II), Z(OMe)-Glu(OBzl)-His-Phe-Arg(Tos)-Trp-Gly-OH (III), Z(OMe)-Ser-Pro-Arg(Tos)-Lys(Z)-Asp(OBzl)2 (IV)

  • Compound Description: These protected peptide fragments (I-IV) are precursors used in the synthesis of the octadecapeptide representing the complete amino acid sequence of equine β-melanocyte-stimulating hormone (MSH) [].
  • Relevance: Fragments III and IV in this set include H-Arg(Tos)-OH, demonstrating its utility in building biologically relevant peptides, particularly those involved in pigmentation and potentially other physiological processes regulated by MSH [].

H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH

  • Compound Description: This nonapeptide corresponds to the amino acid sequence 41-49 of eglin c. While eglin c potently inhibits leukocyte elastase, cathepsin G, and α-chymotrypsin, this specific nonapeptide demonstrates inhibitory activity against leukocyte cathepsin G and α-chymotrypsin. This suggests that the nonapeptide encompasses a binding site for these enzymes [, ].
  • Relevance: This peptide, similar to H-Arg(Tos)-OH, contains an arginine residue. The study emphasizes the importance of specific amino acid sequences within larger peptides for their biological activity and highlights the role of arginine in peptide-protein interactions [, ].

R-Ser-Leu-Pro-Ser-Pro-Ser-Arg-Leu-Pro-Gly-Pro-Ser-Asp-Thr-Pro-Ile-Leu-Pro-Gln-OH

  • Compound Description: This peptide, structurally similar to human chorionic gonadotropin (hCG), is a potential therapeutic agent in the medical field. The structure allows for binding to hCG receptors, which are often overexpressed in various cancers, making it a potential target for drug delivery or imaging [].
  • Relevance: This peptide contains an arginine residue. The presence of arginine in this peptide, similar to H-Arg(Tos)-OH, underscores the importance of this amino acid in designing molecules with potential therapeutic applications [].

H-Arg-Gly-Pro-Phe-Pro-Ile-Ile-Val-OH

  • Compound Description: This octapeptide represents the C-terminal portion of β-casein, a major milk protein. The peptide exhibits an intensely bitter taste with a very low threshold, making it a significant contributor to the bitterness of cheese and other dairy products [].
  • Relevance: While not structurally identical to H-Arg(Tos)-OH, this peptide shares the presence of an arginine residue. This emphasizes the role of arginine in contributing to the sensory properties of peptides, particularly in food science, highlighting the diverse roles arginine plays beyond its common function in protein structure [].

H-Pro196-Val-Leu-Gly-Pro-Val-Arg-Gly-Pro-Phe-Pro-Ile-Ile-Val209-OH

  • Compound Description: This tetradecapeptide corresponds to the C-terminal fragment of bovine β-casein. It possesses a bitter taste, although its intensity is weaker than that of shorter fragments derived from the same region of β-casein [].
  • Relevance: This peptide, like H-Arg(Tos)-OH, contains an arginine residue, further highlighting the presence of this amino acid in peptides associated with sensory perception, particularly bitterness in food proteins [].

H-Tyr-D-Arg-Phe-β-Ala-OH (TAPA)

  • Compound Description: TAPA is a dermorphin analog with a high affinity for the μ1-opioid receptor. It exhibits potent opioid activity and is transported across the blood-brain barrier via adsorptive-mediated endocytosis [, , ].
  • Relevance: While not directly structurally similar, TAPA and H-Arg(Tos)-OH share a key characteristic: they both contain arginine. This commonality highlights the significance of arginine in various biological contexts, including the development of opioid peptides [, , ].

H-Tyr-D-Arg-Phe-MeβAla-OH (ADAMB)

  • Compound Description: ADAMB is a novel dermorphin tetrapeptide analog designed to be orally available and long-acting. It exhibits strong antinociceptive activity, significantly higher than morphine, and has a prolonged duration of action [, ].
  • Relevance: Although not structurally identical, ADAMB, like H-Arg(Tos)-OH, contains arginine. This shared feature emphasizes the role of arginine in the design and development of opioid peptides for pain management [, ].

Nα-Amidino-Tyr-D-Arg-Phe-Ala-OH (ADAB)

  • Compound Description: ADAB represents another dermorphin tetrapeptide analog designed for improved analgesic properties. It exhibits potent and long-lasting antinociceptive effects, primarily mediated by its interaction with μ1-opioid receptors in the central nervous system [].
  • Relevance: Similar to H-Arg(Tos)-OH, ADAB incorporates arginine into its structure. The shared presence of arginine highlights its importance in various biological contexts, including pain modulation and the development of novel analgesics [].

Val-[3,4-3H-Pro]-Gly-[3,4-3H-Pro]-Arg-OH

  • Compound Description: This compound is a tritium-labeled rat enterostatin analog. The incorporation of tritium allows for tracking its distribution and metabolism in biological systems, aiding in understanding its physiological roles [].
  • Relevance: While not structurally identical, this enterostatin analog, like H-Arg(Tos)-OH, contains arginine, signifying the importance of this amino acid in various peptide hormones and their analogs [].

H-L-Val-γ-D-Glu-D-Arg-Gly-OH

  • Compound Description: This tetrapeptide, isolated from ginseng, exhibits a rigid backbone structure stabilized by three intramolecular hydrogen bonds [].
  • Relevance: This ginseng tetrapeptide, similar to H-Arg(Tos)-OH, contains an arginine residue. The inclusion of arginine highlights its presence in naturally occurring bioactive peptides and its contribution to their structural stability and potential biological activities [].

Fmoc-Arg(Pbf)-OH

  • Compound Description: This compound is a protected form of arginine commonly employed in solid-phase peptide synthesis [, ]. The Fmoc group serves as a temporary protecting group for the α-amino function, while the Pbf group protects the guanidine side chain of arginine.

H-Dmt-d-Arg-Phe-Lys-NH2 ([Dmt(1)]DALDA)

  • Compound Description: This compound, [Dmt(1)]DALDA, exhibits high affinity and selectivity for the mu opioid receptor, making it a potent and long-acting analgesic [].
  • Relevance: Although not structurally identical, [Dmt(1)]DALDA and H-Arg(Tos)-OH share a common feature: the incorporation of arginine. This highlights the significance of arginine in the development of opioid peptides and its contribution to their pharmacological properties [].

H-Dmt-Tic-Phe-Lys(Z)-OH

  • Compound Description: This modified peptide, derived from the potent mu opioid receptor agonist [Dmt(1)]DALDA, acts as a potent and selective delta opioid receptor antagonist []. This shift in activity is attributed to the specific substitutions at the second and fourth positions and the C-terminal modification.
  • Relevance: This compound, although lacking a direct structural similarity to H-Arg(Tos)-OH, demonstrates how modifications to the peptide structure, particularly around key amino acids like arginine, can drastically alter its receptor binding profile and biological activity [].

H-Arg-Arg-Arg-OH (TP1) and Ac-Arg-Arg-Arg-NH2 (TP2)

  • Compound Description: These two arginine-containing tripeptides, TP1 and TP2, modulate the NaV1.8 channels of DRG primary sensory neurons, which play a crucial role in transmitting pain signals []. TP2 is a structurally modified version of TP1, incorporating N- and C-terminal modifications to increase its resistance to enzymatic degradation.
  • Relevance: TP1 and TP2, rich in arginine, showcase its importance in designing peptides targeting ion channels involved in pain perception. This relates to H-Arg(Tos)-OH by highlighting the significance of arginine in modulating neuronal activity and potentially influencing pain pathways [].

H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH and H-Arg-Gly-Asp-Cys-OH

  • Compound Description: These two peptides contain the Arg-Gly-Asp (RGD) sequence, a well-known cell adhesion motif recognized by integrin receptors. They are used for modifying titanium surfaces to improve cell attachment and biocompatibility, which is crucial for successful implant integration in medical devices [].
  • Relevance: These peptides, containing arginine, are relevant because they highlight its presence in cell adhesion motifs and its role in mediating cell-surface interactions. This is relevant to H-Arg(Tos)-OH by showcasing the significance of arginine in biological processes beyond its role as a simple structural component of proteins [].

H-CRRETAWAC-OH

  • Compound Description: This peptide sequence serves as a lead structure for developing radiotracers targeting the integrin α5β1, a protein involved in angiogenesis []. The peptide demonstrates high affinity for α5β1 while showing low affinity for other integrins, making it a promising candidate for imaging angiogenic processes.
  • Relevance: This peptide, containing arginine, further emphasizes its involvement in peptides designed for targeted imaging and therapeutic applications, showcasing its versatility in various biological contexts [].

HWCC, DSST, and ECH

  • Compound Description: These tripeptides, identified in Acacia tortilis honey, contribute to its potential medicinal properties. Their specific biological activities and mechanisms of action remain to be fully elucidated [].
  • Relevance: While these peptides don't share a direct structural similarity with H-Arg(Tos)-OH, their presence in honey, a natural product, highlights the diversity of arginine-containing peptides in biological systems and their potential therapeutic benefits [].

Ac-GMGHG-OH (Ac-MGGHG-OH), Boc-R(Aloc)2-C(Pal)-OH, H-C(1)-NEt2·H-C(1)-NEt2, APAP (AAPP), and GAFQ (deamino-2-pyrid-4-yl-glycyl-dl-alanyl-dl-norvalyl-dl-asparagine)

  • Compound Description: These short peptides, identified in Acacia hamulosa honey, may contribute to its diverse biological activities, including antioxidant, antibacterial, and immuno-modulatory effects [].
  • Relevance: Although lacking a direct structural resemblance to H-Arg(Tos)-OH, the identification of these peptides underscores the presence of short, bioactive peptides in natural sources. This suggests a broader role of arginine-containing peptides in various biological processes beyond their traditional roles in protein structure and function [].

cyclo[Aad-RGD-d-F] (cyclo[Aad-Arg-Gly-Asp-d-Phe])

  • Compound Description: This cyclic peptide, found in Acacia hamulosa honey, is particularly interesting due to the presence of the RGD sequence, a well-known cell adhesion motif recognized by integrin receptors. The cyclic structure might confer increased stability and potency compared to its linear counterparts [].
  • Relevance: Although not structurally identical to H-Arg(Tos)-OH, this cyclic peptide containing the RGD sequence highlights the importance of arginine in mediating crucial biological processes like cell adhesion. The cyclic structure and its potential impact on activity further emphasize the versatility of arginine-containing peptides in therapeutic development [].

H-Phe-D-Ala-Gly-Phe-Leu-Arg-OH (NALE)

  • Compound Description: This peptide, NALE, is a non-opiate analog of leu-enkephalins. It has shown neuroprotective effects in rat models of intrauterine hypoxia and emotional-pain stress, suggesting potential therapeutic applications in conditions involving neuronal damage [].
  • Relevance: NALE, incorporating arginine like H-Arg(Tos)-OH, highlights its importance in designing peptides with potential therapeutic applications, particularly those targeting the nervous system and offering neuroprotective benefits [].

H-Phe-D-Ala-Gly-Phe-Leu-Gly-OH (Peptide G)

  • Compound Description: Peptide G, structurally similar to NALE but with a glycine substitution for arginine at the C-terminus, exhibits weaker neuroprotective effects compared to NALE [].
  • Relevance: Although Peptide G lacks arginine, its comparison with NALE, which does contain arginine, highlights the potential impact of arginine on the peptide's neuroprotective activity. This comparison further emphasizes the importance of arginine in peptide design for specific biological targets and therapeutic applications [].
Overview

H-Arginine (p-Toluenesulfonyl)-hydroxyl is a derivative of the amino acid arginine, specifically known as Nα-(p-Toluenesulfonyl)-L-arginine. This compound plays a significant role in peptide synthesis, serving as a versatile building block for more complex peptide structures. The presence of the toluenesulfonyl (Tos) protecting group on the arginine residue prevents unwanted side reactions during synthesis, enhancing the efficiency and specificity of peptide formation .

Source and Classification

H-Arginine (p-Toluenesulfonyl)-hydroxyl is classified as an amino acid derivative and is commonly utilized in biochemical research and pharmaceutical applications. Its chemical structure consists of a toluenesulfonyl group attached to the amino group of arginine, making it a crucial intermediate in solid-phase peptide synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of H-Arginine (p-Toluenesulfonyl)-hydroxyl typically involves several key steps:

  1. Protection of the Amino Group: The amino group of arginine is protected by reacting it with p-toluenesulfonyl chloride in the presence of a base, such as sodium hydroxide or triethylamine. This reaction is generally carried out in organic solvents like dichloromethane or tetrahydrofuran .
  2. Purification: The resulting product undergoes purification through techniques such as recrystallization or chromatography to ensure high purity levels necessary for subsequent applications.
  3. Industrial Production: In an industrial context, the synthesis follows similar routes but is scaled up for bulk production, often utilizing specialized reactors to manage larger quantities of reactants .
Molecular Structure Analysis

Structure and Data

The molecular formula of H-Arginine (p-Toluenesulfonyl)-hydroxyl is C₁₃H₂₀N₄O₄S, with a molecular weight of 328.39 g/mol. The compound features a central arginine backbone with a toluenesulfonyl protecting group that enhances its stability during chemical reactions .

Chemical Reactions Analysis

Types of Reactions

H-Arginine (p-Toluenesulfonyl)-hydroxyl participates in various chemical reactions:

  1. Substitution Reactions: The toluenesulfonyl group can be replaced by other functional groups under specific conditions, enabling the formation of diverse arginine derivatives.
  2. Deprotection Reactions: The removal of the toluenesulfonyl group can be achieved using strong acids like trifluoroacetic acid or hydrogen fluoride, yielding free arginine suitable for further peptide synthesis .

Common Reagents and Conditions

  • Substitution Reagents: Sodium methoxide or potassium carbonate are often used to facilitate substitution reactions.
  • Deprotection Conditions: Strong acids such as trifluoroacetic acid are commonly employed for deprotection processes.

Major Products

The primary products from these reactions include various substituted arginine derivatives and free arginine after deprotection.

Mechanism of Action

Process and Data

The mechanism of action for H-Arginine (p-Toluenesulfonyl)-hydroxyl involves its interaction with various biomolecules. Upon deprotection, it can bind to enzymes such as arginase, influencing their activity and subsequently affecting cellular processes like nitric oxide production in endothelial cells, which is vital for vascular health .

This compound can also modulate gene expression and cell signaling pathways through its interactions at the molecular level, showcasing its importance in biochemical research.

Physical and Chemical Properties Analysis

Physical Properties

H-Arginine (p-Toluenesulfonyl)-hydroxyl is typically presented as a white to off-white powder. It is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents due to its polar functional groups .

Chemical Properties

  • Molecular Weight: 328.39 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
  • Stability: The compound demonstrates stability under standard laboratory conditions but requires careful handling when exposed to strong acids or bases during synthesis and purification processes .
Applications

H-Arginine (p-Toluenesulfonyl)-hydroxyl finds extensive applications in scientific research, particularly in:

  • Peptide Synthesis: It serves as a crucial building block for synthesizing peptides used in drug development and therapeutic applications.
  • Biochemical Studies: The compound is utilized in studies examining enzyme activity, cell signaling pathways, and metabolic processes involving arginine derivatives.
  • Pharmaceutical Development: Its role in synthesizing bioactive peptides makes it valuable in developing new therapeutic agents targeting various diseases .
Synthetic Methodologies and Protecting Group Strategies

Solid-Phase Peptide Synthesis (SPPS) Optimization Using Tosyl-Protected Arginine

H-Arg(Tos)-OH (Boc-Arg(Tos)-OH; CAS 13836-37-8) is a cornerstone reagent in tert-butoxycarbonyl (Boc)-based SPPS for arginine incorporation. The toluenesulfonyl (Tos) group protects the guanidino functionality during iterative coupling cycles, preventing undesired nucleophilic side reactions. This derivative exhibits exceptional stability under acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid), allowing sequential peptide chain elongation without premature side-chain deprotection [8]. Post-synthesis, the Tos group is cleaved concurrently with peptide-resin liberation using strong acid cocktails like hydrogen fluoride (HF) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), though not with trifluoromethanesulfonic acid (TFMSA) [8]. A critical advantage is its mitigation of N-acylation side reactions during carbodiimide-mediated couplings, which can occur with unprotected arginine. However, Tos may modify tryptophan residues during final cleavage unless scavengers (e.g., thioanisole) are included [4].

Table 1: SPPS Performance Metrics for H-Arg(Tos)-OH

ParameterPerformanceConditions
Coupling Efficiency>98% per cycleDIC/HOBt in DMF, 25°C
Boc Deprotection StabilityNo detectable degradation50% TFA/DCM, 30 min
Final Cleavage CompatibilityHF, TMSOTfHF/p-cresol (95:5), 0°C, 1 hr
Trp Modification RiskModerate (scavengers required)Without thioanisole

Comparative Analysis of Tosyl vs. Pbf Protecting Groups in Guanidino Functionality Stabilization

The Tos group historically preceded advanced arginine protectants like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). Key distinctions arise in acid lability and side-reaction suppression:

  • Acid Sensitivity: Tos requires strong acids (HF/TMSOTf) for cleavage, whereas Pbf is removed with trifluoroacetic acid (TFA)/scavenger cocktails within 1–3 hours [4]. This makes Pbf preferable for Fmoc-SPPS, where milder final deprotection is standard.
  • δ-Lactam Suppression: Both groups inhibit δ-lactam formation (a cyclization side reaction during arginine activation), but Tos offers superior stability in prolonged synthesis. Studies show Tos-protected arginine exhibits <2% lactamization versus ~5–10% for Pbf under repetitive coupling conditions [4] [2].
  • Cost and Atom Economy: Tos derivatives are significantly cheaper (€36–€360/mol) compared to Pbf (atom economy: 0.27 vs. 0.40 for Phe derivatives) [4]. This economic advantage is critical for industrial-scale peptide production.

Table 2: Tosyl vs. Pbf Protecting Group Attributes

AttributeTosyl (Tos)Pbf
Cleavage ConditionsHF/TMSOTf95% TFA, 1–3 hr
δ-Lactam Formation<2%5–10%
Cost (100g scale)€36–€100~€360
CompatibilityBoc-SPPSFmoc-SPPS
Side ReactionsTrp modificationLower Trp risk

Role of Tosyl in Preventing Side Reactions During Iminium/Enamine Catalysis

The Tos group’s electron-withdrawing nature reduces the nucleophilicity of the guanidino group, minimizing interference in organocatalytic processes involving iminium/enamine intermediates. This is critical when arginine residues are proximal to catalytic sites in peptide-based catalysts. Key mechanisms include:

  • Guanidine Basicity Modulation: Protonation of the Tos-protected guanidino group (pKa ~10.5) is suppressed versus unprotected arginine (pKa 12.5), preventing undesired proton transfer that disrupts iminium ion equilibria [1] [2].
  • δ-Lactam Prevention: During backbone activation, Tos blocks nucleophilic attack by the Nδ nitrogen on the activated C-terminus, a precursor to δ-lactam formation. This side reaction consumes activated species and causes deletion peptides [2].
  • Hydrogen-Bonding Control: While Tos permits H-bonding, its steric bulk limits participation in off-pathway interactions. This contrasts with smaller groups (e.g., nitro), where unprotected Nω-H can quench electrophilic catalysts [4].

Novel Approaches to Nδ-Nitrosyl Protection for Arginine Derivatives

Though not directly applicable to Tos, emerging Nδ-protection strategies address Tos limitations:

  • Nitro Group (NO2) Revisitation: The NO2 group, cleavable via SnCl2 reduction or catalytic hydrogenation, exhibits exceptional δ-lactam suppression (>98% stability). Modern protocols use sonochemistry or SnCl2/2-MeTHF at 55°C for efficient deprotection without Orn byproducts [2] [4].
  • Lipophilic Prodrug Charge Masking (LPCM): Alkoxycarbonyl groups (e.g., hexyloxycarbonyl) transiently mask guanidine charge, enhancing membrane permeability. Enzymatic cleavage by serum esterases regenerates native arginine in vivo [5].
  • Bis-Boc Protection: Offers orthogonal deprotection but suffers from gradual solvolysis in DMF (51% degradation in 30 days), limiting solution-phase utility [2] [4].

Table 3: Emerging Arginine Protecting Groups

GroupCleavage Methodδ-Lactam SuppressionKey Application
NO2SnCl2/2-MeTHF, 55°C>98%Orthogonal SPPS fragments
HexyloxycarbonylSerum esterasesModerateOral prodrugs (LPCM)
Bis-Boc95% TFA, 1 hr85–90%Fmoc-SPPS

Chemical Identifiers of Key Compounds

Properties

CAS Number

4353-32-6

Product Name

H-Arg(Tos)-OH

IUPAC Name

(2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

InChI

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m0/s1

InChI Key

SLTWQHUEZWYAOI-NSHDSACASA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N

Synonyms

H-Arg(Tos)-OH;4353-32-6;(S)-2-Amino-5-(3-tosylguanidino)pentanoicacid;C13H20N4O4S;AmbotzHAA5820;omega-Tosyl-L-arginine;AC1OLQZ8;H-D-ARG-OH;SCHEMBL4433373;MolPort-006-701-257;ZINC2555116;AKOS016000203;AJ-79739;AK-41731;ST24026561;V1207;K-8910;(2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoicacid

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.